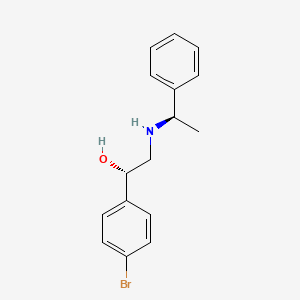![molecular formula C15H10BNO5 B8540450 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8540450.png)
5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione: is a complex organic compound that features a benzoxaborole moiety linked to an isoindoline-1,3-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a benzoxaborole derivative. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold . The benzoxaborole moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process that ensures high yield and purity. The process often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzoxaborole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxaborole oxides, while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology and Medicine: In the field of biology and medicine, 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione has shown potential as an anti-inflammatory and antimicrobial agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Crisaborole: Another benzoxaborole derivative used as a topical anti-inflammatory agent.
AN2690: A benzoxaborole compound with antifungal properties.
Uniqueness: 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its dual functionality, combining the properties of benzoxaborole and isoindoline-1,3-dione.
Eigenschaften
Molekularformel |
C15H10BNO5 |
|---|---|
Molekulargewicht |
295.06 g/mol |
IUPAC-Name |
5-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BNO5/c18-14-11-3-1-10(6-12(11)15(19)17-14)22-9-2-4-13-8(5-9)7-21-16(13)20/h1-6,20H,7H2,(H,17,18,19) |
InChI-Schlüssel |
DAJQCRWWENLUDH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-methoxy-3-nitrophenyl)methylidene]butanoate](/img/structure/B8540374.png)



![1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-3-(2-thienyl)-,ethyl ester](/img/structure/B8540415.png)






![5-[3-(2-Methoxy-ethyl)-phenyl]-oxazole-4-carboxylic acid](/img/structure/B8540467.png)
